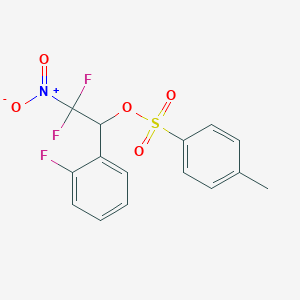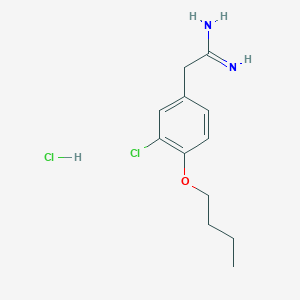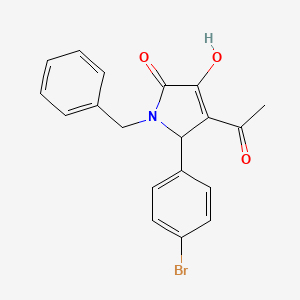![molecular formula C17H19NO4S B5085650 methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B5085650.png)
methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate, also known as MPPA, is a chemical compound with molecular formula C19H21NO4S. It belongs to the class of sulfonamide compounds and has been widely used in scientific research for its various applications.
作用機序
Methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. The binding of methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate to the active site prevents the binding of the substrate, carbon dioxide, and thus inhibits the catalytic activity of the enzyme. This inhibition of carbonic anhydrase activity leads to a decrease in the production of bicarbonate ions and protons, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects
methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate has been shown to have various biochemical and physiological effects due to its inhibition of carbonic anhydrase activity. It has been shown to reduce intraocular pressure in glaucoma patients by decreasing the production of aqueous humor. It has also been shown to have antiepileptic effects by reducing the excitability of neurons in the brain. In addition, methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate has been shown to have antitumor effects by inhibiting the growth of cancer cells.
実験室実験の利点と制限
Methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase activity and has been shown to be effective in various in vitro and in vivo studies. It is also relatively easy to synthesize and can be obtained in large quantities. However, methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its inhibition of carbonic anhydrase activity can have off-target effects on other physiological processes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate in scientific research. One direction is the development of methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate-based drugs for the treatment of glaucoma, epilepsy, and cancer. Another direction is the investigation of the off-target effects of methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate on other physiological processes and the development of more selective inhibitors of carbonic anhydrase activity. Finally, the use of methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate in combination with other drugs for the treatment of various diseases should be explored.
合成法
Methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate can be synthesized through a multi-step process. The first step involves the reaction of 4-propylbenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base to form the intermediate compound 2-{[(4-propylphenyl)sulfonyl]amino}benzoic acid. This intermediate is then reacted with methyl iodide in the presence of a base to form the final product, methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate.
科学的研究の応用
Methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate has been used in various scientific research studies due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. They play a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase activity by methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
methyl 2-[(4-propylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-6-13-9-11-14(12-10-13)23(20,21)18-16-8-5-4-7-15(16)17(19)22-2/h4-5,7-12,18H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELRUKCLGGDRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5085567.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5085574.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5085599.png)
![(2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5085601.png)
![N-[2-(tert-butylamino)-1-methyl-2-oxoethyl]-3-(4-methylphenyl)-1-adamantanecarboxamide](/img/structure/B5085607.png)
![7-(4-chlorophenyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5085619.png)

![allyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5085626.png)
![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5085641.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[3-(methylthio)propyl]-3-isoxazolecarboxamide](/img/structure/B5085649.png)


![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5085672.png)
![N-(3-isopropoxypropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5085675.png)